molecular formula C8H5FN2O B12358772 5-fluoro-4aH-quinazolin-4-one

5-fluoro-4aH-quinazolin-4-one

Cat. No.: B12358772
M. Wt: 164.14 g/mol
InChI Key: CWGWXVQBBFRWIA-UHFFFAOYSA-N
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Description

5-fluoro-4aH-quinazolin-4-one is a fluorinated derivative of quinazolinone, a class of compounds known for their diverse biological activities. Quinazolinones are nitrogen-containing heterocycles that consist of a benzene ring fused with a pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One efficient method for synthesizing quinazolin-4(3H)-ones involves the one-pot intermolecular annulation reaction of o-amino benzamides and thiols. This method is notable for its good functional group tolerance, being transition metal and external oxidant-free, and easy operation . Another approach involves the microwave-assisted synthesis of quinazolines and quinazolinones, which can yield high purity products in a short amount of time .

Industrial Production Methods

Industrial production methods for 5-fluoro-4aH-quinazolin-4-one are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, and employing cost-effective and scalable reagents, would apply.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-4aH-quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, depend on the desired transformation.

Major Products

The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the fluorine position.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-fluoro-4aH-quinazolin-4-one include other fluorinated quinazolinones, such as 6-fluoroquinazolinones and 7-fluoroquinazolinones . These compounds share the quinazolinone core structure but differ in the position of the fluorine atom.

Uniqueness

This compound is unique due to its specific fluorine substitution, which can significantly influence its chemical reactivity and biological activity. The position of the fluorine atom can affect the compound’s electronic properties, making it distinct from other fluorinated quinazolinones .

Properties

Molecular Formula

C8H5FN2O

Molecular Weight

164.14 g/mol

IUPAC Name

5-fluoro-4aH-quinazolin-4-one

InChI

InChI=1S/C8H5FN2O/c9-5-2-1-3-6-7(5)8(12)11-4-10-6/h1-4,7H

InChI Key

CWGWXVQBBFRWIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=NC(=O)C2C(=C1)F

Origin of Product

United States

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